Sodium 3-carboxy-5-sulfobenzoate
CAS No.:
Cat. No.: VC18499159
Molecular Formula: C8H5NaO7S
Molecular Weight: 268.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5NaO7S |
|---|---|
| Molecular Weight | 268.18 g/mol |
| IUPAC Name | sodium;3-carboxy-5-sulfobenzoate |
| Standard InChI | InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
| Standard InChI Key | YXTFRJVQOWZDPP-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Sodium 3-carboxy-5-sulfobenzoate belongs to the class of disubstituted benzoic acid derivatives. Its structure comprises a benzene ring with a carboxylate group at position 3 and a sulfonate group at position 5, both deprotonated and neutralized by a sodium cation. The compound’s IUPAC name, sodium;3-carboxy-5-sulfobenzoate, reflects this substitution pattern .
Key Structural Attributes:
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Electron-withdrawing groups: The sulfonate and carboxylate groups enhance electrophilic aromatic substitution resistance while increasing solubility in polar solvents.
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Tautomeric potential: The carboxylate group can exhibit keto-enol tautomerism under specific pH conditions, though this is less pronounced due to the stabilizing effect of the sulfonate group .
Spectroscopic Signatures:
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IR spectroscopy: Stretching vibrations at 1,680 cm⁻¹ (C=O of carboxylate) and 1,040–1,200 cm⁻¹ (S=O of sulfonate) .
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NMR: ¹H NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and ¹³C NMR signals at 170 ppm (carboxylate carbon) and 125–140 ppm (aromatic carbons) .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via sulfonation of isophthalic acid followed by neutralization with sodium hydroxide:
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Sulfonation: Isophthalic acid reacts with concentrated sulfuric acid at 150–200°C to introduce the sulfonate group at position 5.
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Neutralization: The resultant 5-sulfoisophthalic acid is treated with NaOH to form the monosodium salt .
Reaction Scheme:
Scalability and Purification
Industrial production employs continuous-flow reactors to optimize yield (>85%). Purification involves recrystallization from aqueous ethanol, yielding a purity of ≥95% .
Physicochemical Properties
Phase Behavior:
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Thermotropic transitions: Exhibits a reversible monoclinic-to-triclinic phase transition below 160 K, attributed to proton ordering in the carboxylate group .
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Hygroscopicity: Moderate moisture absorption (3–5% w/w at 60% RH) .
Applications in Industry and Medicine
Polymer Chemistry
As a third monomer in waterborne polyesters, sodium 3-carboxy-5-sulfobenzoate enhances dye affinity and dispersibility. Key applications include:
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Textile fibers: Improves uptake of anionic dyes by introducing sulfonate sites .
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Polyurethane dispersions: Serves as a colloidal stabilizer, replacing amine-based catalysts to reduce toxicity .
Pharmaceutical Formulations
The compound is a key intermediate in corticosteroid prodrugs. For example:
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Prednisolone metasulfobenzoate sodium: A water-soluble anti-inflammatory agent synthesized via esterification of prednisolone with sodium 3-carboxy-5-sulfobenzoate .
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Dexamethasone derivatives: Enhanced bioavailability through sulfonate-mediated solubility .
Mechanism of Action:
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Ion-pair formation: The sulfonate group facilitates binding to cationic residues on proteins, modulating drug release kinetics .
Biological and Biochemical Interactions
Protein Binding Studies
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Serum albumin interaction: Binds to human serum albumin (HSA) with a moderate affinity (Kd ≈ 10⁻⁵ M), primarily via hydrophobic and electrostatic forces .
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Enzyme inhibition: Acts as a competitive inhibitor of carbonic anhydrase II (IC₅₀: 25 µM) .
Structural Analogs and Derivatives
Comparative Reactivity:
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Lithium analog: Higher thermal stability (decomposition >350°C) but lower aqueous solubility.
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Silver derivative: Exhibits luminescent properties due to argentophilic interactions .
Future Directions and Research Gaps
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